Tetracosanoic acid

Catalog No.
S582842
CAS No.
557-59-5
M.F
C24H48O2
M. Wt
368.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetracosanoic acid

CAS Number

557-59-5

Product Name

Tetracosanoic acid

IUPAC Name

tetracosanoic acid

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

InChI

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)

InChI Key

QZZGJDVWLFXDLK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Synonyms

lignoceric acid, lignoceric acid, potassium salt, lignoceric acid, silver (1+) salt, lignoceric acid, sodium salt, N-tetracosanoic acid, potassium tetracosanoate, tetracosanoic acid, tetracosanoic acid, potassium salt (1:1)

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Natural Occurrence and Function

Tetracosanoic acid, also known as lignoceric acid, is a naturally occurring very-long-chain fatty acid (VLCFA) with 24 carbon atoms in its chain []. It has been found in various organisms, including plants like Staphisagria macrosperma and Rhizophora apiculata, and the water flea Daphnia tenebrosa []. Additionally, tetracosanoic acid is a natural component of cerebrosides and sphingomyelin, which are essential components of the myelin sheath surrounding nerve cells in the brain [].

Role in Energy Metabolism

Tetracosanoic acid serves as an energy source within living organisms []. It undergoes beta-oxidation in the peroxisomes of cells, a process that breaks down fatty acids to generate ATP (adenosine triphosphate), the primary energy currency in cells [].

Research Applications

Peroxisomal Disorders:

Tetracosanoic acid accumulation is a biochemical hallmark of certain peroxisomal disorders, such as Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD) []. These disorders are characterized by dysfunctional peroxisomes, which hinders the proper breakdown of VLCFAs, including tetracosanoic acid. Studying the accumulation patterns of tetracosanoic acid can contribute to the diagnosis and understanding of these diseases [].

Biomarker Potential:

Research suggests that tetracosanoic acid, along with other VLCFAs, might hold potential as biomarkers for various conditions. For example, elevated levels of these fatty acids have been observed in certain neurodegenerative diseases and cancers []. Further research is needed to determine the specific utility of tetracosanoic acid as a diagnostic tool.

Tetracosanoic acid, also known as lignoceric acid, is a straight-chain saturated fatty acid with the molecular formula C24H48O2. It is categorized as a very long-chain fatty acid, which typically contains at least 22 carbon atoms in its aliphatic tail. This compound is characterized by its hydrophobic nature, making it practically insoluble in water, and it exhibits relatively neutral properties in various chemical environments. Tetracosanoic acid is found in natural sources such as wood tar and various cerebrosides, and it can also be isolated from peanut oil in small quantities (approximately 1.1% to 2.2%) .

Typical of fatty acids:

  • Esterification: Tetracosanoic acid can react with alcohols to form esters, which are important in the synthesis of biodiesel and other bio-based chemicals.
  • Reduction: The reduction of tetracosanoic acid yields tetracosanol, a long-chain alcohol that has applications in cosmetics and pharmaceuticals .
  • Saponification: In the presence of a strong base, tetracosanoic acid can undergo saponification to produce glycerol and soap-like compounds.

Tetracosanoic acid has been identified as a metabolite in humans and various organisms. Its biological roles include:

  • Acting as a component of cellular membranes, contributing to membrane fluidity and integrity.
  • Potential involvement in signaling pathways due to its presence in lipid rafts.
  • It has been studied for its possible toxic effects at high concentrations, indicating a need for careful handling .

Tetracosanoic acid can be synthesized through several methods:

  • Natural Extraction: It can be extracted from natural sources such as wood tar and certain plant oils.
  • Chemical Synthesis: Laboratory synthesis often involves the elongation of shorter fatty acids through reactions such as the Kolbe electrolysis or carbon chain extension using acyl-CoA derivatives.
  • Biotechnological Approaches: Microbial fermentation processes have been explored for the production of tetracosanoic acid using specific strains capable of fatty acid biosynthesis .

Tetracosanoic acid has various applications across different fields:

  • Industrial Uses: It is utilized in the production of lubricants, surfactants, and emulsifiers due to its hydrophobic properties.
  • Pharmaceuticals: Its derivatives are used in drug formulations and as excipients.
  • Cosmetics: Tetracosanoic acid is included in cosmetic formulations for its emollient properties .

Studies on the interactions of tetracosanoic acid with biological systems have revealed insights into its role in lipid metabolism and potential toxicology. Research indicates that it may influence cellular signaling pathways and lipid homeostasis. Additionally, investigations into its interactions with proteins involved in lipid transport have been conducted to understand its biological significance better .

Tetracosanoic acid shares similarities with other long-chain fatty acids but possesses unique characteristics that distinguish it. Here are some comparable compounds:

Compound NameMolecular FormulaCharacteristics
Hexacosanoic AcidC26H52O2Longer chain length; found in beeswax
Docosanoic AcidC22H44O2Shorter chain; prevalent in coconut oil
Eicosanoic AcidC20H40O2Shorter chain; common in fish oils

Uniqueness of Tetracosanoic Acid

Tetracosanoic acid is unique due to its specific chain length (24 carbons), which affects its physical properties and biological functions compared to other similar compounds. Its occurrence in specific natural sources like wood tar and certain lipids further emphasizes its distinctiveness within the class of saturated fatty acids .

Physical Description

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS]
Solid

XLogP3

10.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

368.365430770 g/mol

Monoisotopic Mass

368.365430770 g/mol

Heavy Atom Count

26

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

Melting Point

84.2 °C

UNII

RK3VCW5Y1L

Related CAS

18080-73-4 (hydrochloride salt)
66502-42-9 (silver(1+) salt)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Lignoceric Acid is a saturated fatty acid with a 24-carbon backbone. Lignoceric acid occurs naturally in wood tar, various cerebrosides, and in small amount in most natural fats.

Pictograms

Irritant

Irritant

Other CAS

557-59-5

Wikipedia

Lignoceric_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Tetracosanoic acid: ACTIVE

Dates

Modify: 2023-08-15
1. J. O’Brien and E. Sampson “Fatty acid and fatty aldehyde composition of the major brain lipids in normal human gray matter, white matter, and myelin”Journal of Lipid Research, vol. 6 pp. 545-551, 19652. B. Ramstedt et al. “Analysis of natural and synthetic sphingomyelins using high-performance thin-layer chromatography” Eur J Biochem., vol. 266 pp.997-1002, 19993. I. Singh et al. “Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy”Proc Natl Acad Sci U S A., vol. 81 pp. 4203-4207, 19844. Y. Qin et al. “Saturated Very-Long-Chain Fatty Acids Promote Cotton Fiber and Arabidopsis Cell Elongation by Activating Ethylene Biosynthesis” ThePlant Cell, vol. 19 pp. 3692-3704, 2007

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